molecular formula C17H14ClNOS B2680943 Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide CAS No. 551921-24-5

Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide

Cat. No.: B2680943
CAS No.: 551921-24-5
M. Wt: 315.82
InChI Key: PSPWXAMTFIPNAP-UHFFFAOYSA-N
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Description

Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide is an organic compound that features a benzyl group attached to a 3-(4-chlorophenyl)-5-isoxazolyl moiety through a sulfide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide typically involves the reaction of benzyl halides with 3-(4-chlorophenyl)-5-isoxazolyl thiol under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may involve recrystallization or chromatography techniques to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide can undergo various chemical reactions, including:

    Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to remove the sulfide linkage, typically using reducing agents like lithium aluminum hydride.

    Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfoxide or sulfone.

    Reduction: Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methane.

    Substitution: Various substituted benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl derivatives.

Scientific Research Applications

Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfone: Similar structure but with a sulfone group instead of a sulfide.

    Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methane: Lacks the sulfide linkage.

    4-Chlorophenyl isoxazole derivatives: Compounds with similar isoxazole and phenyl groups but different substituents.

Uniqueness

Benzyl [3-(4-chlorophenyl)-5-isoxazolyl]methyl sulfide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfide linkage and the presence of the 4-chlorophenyl and isoxazole moieties make it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

5-(benzylsulfanylmethyl)-3-(4-chlorophenyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNOS/c18-15-8-6-14(7-9-15)17-10-16(20-19-17)12-21-11-13-4-2-1-3-5-13/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSPWXAMTFIPNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC2=CC(=NO2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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